Glucosamine-AEEA linker-chelator(DOTAM)
Description
Discovery and Development of Glucosamine-2-[2-(2-aminoethoxy)ethoxy]acetic acid linker-chelator(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide)
The development of glucosamine-2-[2-(2-aminoethoxy)ethoxy]acetic acid linker-chelator(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide) emerged from the convergence of several scientific disciplines seeking to create more effective targeting agents for medical applications. The foundational work began with the recognition that glucosamine, as a structural analog of glucose, could serve as a targeting vector for glucose transporter type 1 systems, which are overexpressed in various pathological conditions including cancer. Research teams identified the potential of combining this targeting capability with sophisticated chelation chemistry to create hybrid molecules capable of both specific biological recognition and stable radiometal coordination.
The synthetic approach to creating this compound involves sophisticated organic chemistry techniques, particularly solid-phase peptide synthesis methodologies and careful coordination chemistry considerations. The development process required extensive optimization to ensure that the individual components - the glucosamine targeting moiety, the 2-[2-(2-aminoethoxy)ethoxy]acetic acid linker, and the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide chelator - could be successfully integrated while maintaining their individual functional properties. Early research demonstrated that the choice of linker chemistry was crucial for maintaining the biological activity of the glucosamine component while providing adequate spacing for the chelator to function effectively.
The compound's development represents a significant advancement over earlier generations of radiopharmaceutical agents that relied on simpler conjugation strategies. Previous attempts to create glucose-targeting radiopharmaceuticals often suffered from poor stability, inadequate target specificity, or challenging synthesis procedures. The integration of the 2-[2-(2-aminoethoxy)ethoxy]acetic acid linker addressed many of these limitations by providing enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic properties. The systematic approach to developing this compound involved extensive structure-activity relationship studies to optimize each component's contribution to the overall molecular performance.
Contemporary research has demonstrated that this compound can be successfully radiolabeled with various radiometals, including gallium-68, copper-64, and other clinically relevant isotopes. The development process incorporated lessons learned from earlier chelator-based radiopharmaceuticals, particularly those utilizing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid systems, while addressing specific limitations such as slow complexation kinetics and requirement for elevated temperatures during radiolabeling procedures.
Chemical Classification and Nomenclature
Glucosamine-2-[2-(2-aminoethoxy)ethoxy]acetic acid linker-chelator(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide) belongs to the class of bifunctional chelator bioconjugates, representing a sophisticated integration of carbohydrate chemistry, polyethylene glycol linker technology, and macrocyclic coordination chemistry. The compound's systematic chemical name reflects its complex multi-component structure: N-[2-[2-[2-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexylamino]-2-oxoethoxy]ethoxy]ethyl]-N'-[2-[2-[2-[[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethyl]-3-[7-[[2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]heptanoylamino]pentanediamide.
The molecular formula C₆₈H₁₂₅N₁₇O₂₄ indicates the presence of 68 carbon atoms, 125 hydrogen atoms, 17 nitrogen atoms, and 24 oxygen atoms, resulting in a molecular weight of 1564.82 daltons. This substantial molecular weight reflects the compound's complex architecture, which incorporates multiple functional domains within a single molecular framework. The high nitrogen content (17 atoms) is particularly significant, as these nitrogen centers play crucial roles in both the chelation mechanism and the overall molecular stability.
The compound can be classified according to several chemical taxonomies. From a carbohydrate chemistry perspective, it contains N-acetylglucosamine residues, which are fundamental building blocks in glycobiology and cellular recognition processes. The presence of these sugar moieties classifies the compound as a glycoconjugate, specifically a type of neoglycoconjugate where the carbohydrate component has been chemically modified and linked to non-carbohydrate structures. From a coordination chemistry standpoint, the compound represents an advanced example of a polydentate ligand system capable of forming stable complexes with various metal ions.
The 2-[2-(2-aminoethoxy)ethoxy]acetic acid component serves as a polyethylene glycol-based linker, belonging to the class of compounds known as polyethylene glycol derivatives or pegylated linkers. This linker provides several beneficial properties including enhanced water solubility, reduced protein binding, and improved biocompatibility. The linker's chemical structure, with the formula C₆H₁₃NO₄ and molecular weight of 163.17 daltons, incorporates both ether and amide functionalities that contribute to the overall molecular flexibility and stability.
| Chemical Component | Molecular Formula | Molecular Weight (Da) | Functional Role |
|---|---|---|---|
| Complete Compound | C₆₈H₁₂₅N₁₇O₂₄ | 1564.82 | Targeting and Chelation |
| 2-[2-(2-aminoethoxy)ethoxy]acetic acid Linker | C₆H₁₃NO₄ | 163.17 | Molecular Spacer |
| Individual Glucosamine Unit | C₈H₁₅NO₆ | 221.21 | Biological Targeting |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide Core | C₂₀H₄₀N₈O₄ | 456.59 | Metal Chelation |
Conceptual Framework of Conjugated Chelator Systems
The conceptual framework underlying glucosamine-2-[2-(2-aminoethoxy)ethoxy]acetic acid linker-chelator(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide) represents a sophisticated approach to molecular design that integrates multiple functional domains to achieve enhanced biological performance. This framework is built upon the principle of modular molecular architecture, where each component contributes specific properties while maintaining overall molecular integrity and function. The conjugated chelator system concept emerged from the recognition that simple chelators, while effective at metal binding, lacked the specificity required for targeted biological applications.
The theoretical foundation of this conjugated system rests on the concept of bifunctional chelation, where the chelating agent serves dual roles: first as a stable coordination site for radiometals or therapeutic metals, and second as a component of a larger targeting construct. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide chelator provides the primary metal coordination environment through its macrocyclic structure, which creates a pre-organized coordination sphere that can accommodate various metal ions with high thermodynamic stability and kinetic inertness. This macrocyclic effect, combined with the chelate effect, results in formation constants that are significantly higher than those observed with acyclic analogs.
The linker component serves multiple critical functions within the conjugated framework. The 2-[2-(2-aminoethoxy)ethoxy]acetic acid moiety provides appropriate molecular spacing between the targeting glucosamine groups and the chelating center, preventing steric interference while maintaining the biological activity of both domains. The polyethylene glycol-based structure of the linker contributes to enhanced water solubility and reduced immunogenicity, properties that are essential for in vivo applications. Additionally, the linker's flexibility allows the molecule to adopt conformations that optimize both target binding and metal coordination.
The glucosamine targeting component operates on the principle of molecular mimicry, where the structural similarity to glucose allows for recognition by glucose transporter systems. This targeting mechanism is particularly relevant in oncological applications, where cancer cells often exhibit upregulated glucose transport as part of their altered metabolic profile. The use of glucosamine rather than glucose itself provides advantages in terms of reduced competition with endogenous glucose and potentially enhanced selectivity for pathological tissues. Research has demonstrated that glucosamine-based targeting agents can effectively compete with glucose for transporter binding while exhibiting distinct pharmacokinetic profiles.
The overall conjugated system design incorporates principles from several areas of chemistry and biology. From a thermodynamic perspective, the system is designed to maximize the binding affinity for both the biological target and the metal ion while minimizing off-target interactions. Kinetically, the system must allow for rapid target recognition and metal coordination under physiological conditions. The conjugated framework also addresses practical considerations such as synthetic accessibility, purification strategies, and quality control methodologies that are essential for potential clinical applications.
Academic and Industrial Research Significance
The research significance of glucosamine-2-[2-(2-aminoethoxy)ethoxy]acetic acid linker-chelator(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide) extends across multiple disciplines and has profound implications for both academic understanding and industrial development. From an academic perspective, this compound represents a paradigm shift in how researchers approach the design of targeted therapeutic and diagnostic agents. The successful integration of targeting, linking, and chelating functionalities within a single molecular framework has provided new insights into structure-activity relationships and has opened new avenues for investigating biological transport mechanisms and metal coordination chemistry.
The compound's significance in glucose transporter research has been particularly noteworthy. Studies utilizing this compound have contributed to a deeper understanding of glucose transporter type 1 structure and function, particularly in pathological states such as cancer where these transporters are overexpressed. The ability to visualize and quantify glucose transporter activity using radiolabeled versions of this compound has provided researchers with new tools for studying metabolic alterations in disease states. This research has implications beyond oncology, extending to metabolic disorders, neurological conditions, and inflammatory diseases where glucose transport plays a critical role.
Industrial interest in this compound stems from its potential applications in nuclear medicine and molecular imaging. The ability to efficiently radiolabel the compound with clinically relevant radioisotopes such as gallium-68 and copper-64 has attracted attention from pharmaceutical companies developing next-generation imaging agents. The compound's design addresses several key challenges in radiopharmaceutical development, including the need for rapid radiolabeling under mild conditions, high specific activity, and in vivo stability. These properties are essential for clinical translation and commercial viability.
The manufacturing and quality control aspects of this compound have also generated significant industrial interest. The high price point of over 2,000 euros per milligram reflects both the complexity of synthesis and the specialized applications for which the compound is intended. Industrial research has focused on developing scalable synthetic routes that can maintain the high purity standards required for research applications while potentially reducing costs for broader utilization. This has led to investigations of alternative synthetic strategies, purification methodologies, and analytical techniques for characterizing the compound.
Research collaborations between academic institutions and industrial partners have been particularly fruitful in advancing the understanding and application of this compound. These partnerships have facilitated the translation of basic research findings into practical applications, including the development of new imaging protocols, the optimization of radiolabeling procedures, and the investigation of structure-activity relationships that can guide the design of improved analogs. The interdisciplinary nature of this research, spanning organic chemistry, coordination chemistry, biochemistry, and nuclear medicine, has fostered new collaborative models that are increasingly important in modern drug development.
The compound's role in advancing chelator chemistry has been particularly significant. Research using this compound has contributed to a better understanding of how macrocyclic chelators behave in biological systems, particularly regarding their stability during radioactive decay processes. Studies have shown that the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide framework maintains its coordination properties even under the extreme conditions associated with alpha-particle emission, providing insights that are relevant for developing new therapeutic radiopharmaceuticals. This research has implications for the broader field of radiopharmaceutical chemistry and has influenced the design of new chelating systems for various medical applications.
Properties
Molecular Formula |
C₆₈H₁₂₅N₁₇O₂₄ |
|---|---|
Molecular Weight |
1564.82 |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
Targeted Drug Delivery
The incorporation of DOTAM in drug delivery systems enhances the specificity and efficacy of therapeutic agents. The glucosamine component can facilitate targeting to cells expressing specific receptors, such as those involved in cancer or inflammatory diseases. Studies have shown that conjugating DOTAM with chemotherapeutic agents can improve their uptake by target cells while minimizing systemic toxicity .
Case Study: Chemotherapy Enhancement
In a study involving the delivery of doxorubicin conjugated with DOTAM, researchers observed a significant increase in the drug's accumulation in tumor tissues compared to free doxorubicin. The targeted delivery resulted in enhanced therapeutic efficacy and reduced side effects, highlighting the potential of DOTAM in cancer treatment .
Imaging Applications
Magnetic Resonance Imaging (MRI)
DOTAM has been explored as a contrast agent for MRI due to its ability to chelate paramagnetic ions like gadolinium. The glucosamine component can also enhance the biocompatibility and targeting capabilities of the contrast agent.
Case Study: MRI Contrast Agent Development
Research demonstrated that DOTAM-conjugated gadolinium complexes provided superior contrast enhancement in MRI scans of glioma models compared to traditional gadolinium-based contrast agents. The targeted nature of the glucosamine moiety allowed for improved visualization of tumor vasculature, facilitating better diagnosis and treatment planning .
Biosensing Applications
Carbohydrate Biosensors
The use of glucosamine derivatives, including DOTAM, in biosensing applications has shown promise for detecting biomolecules with high specificity. The carbohydrate recognition properties enable the development of sensors that can monitor glycoprotein interactions or disease biomarkers.
Case Study: Glycobiology Research
In glycobiology studies, carbohydrate-based sensors utilizing DOTAM have been employed to detect specific glycan structures on cell surfaces. These sensors have proven effective in identifying cancerous cells based on their unique glycosylation patterns, providing valuable insights into tumor biology and potential therapeutic targets .
Immunoconjugates for Targeted Therapy
Targeted Radioisotope Therapy
DOTAM can be utilized as part of immunoconjugates for targeted radioisotope therapy. By linking DOTAM to antibodies or other targeting moieties, researchers can direct radioisotopes specifically to diseased tissues, enhancing therapeutic outcomes while minimizing damage to healthy tissues.
Case Study: Radioimmunotherapy
A study highlighted the efficacy of DOTAM-linked immunoconjugates in delivering radioisotopes to tumor sites. This approach resulted in significant tumor regression in animal models while maintaining low toxicity levels in surrounding healthy tissues .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Glucosamine-AEEA-DOTAM and Analogous Compounds
Chelator Performance
DOTAM vs. DOTA :
- DOTAM (tetraamide) exhibits slower water exchange rates compared to DOTA (tetracarboxylate), reducing relaxivity but improving thermodynamic stability for Gd³⁺ .
- DOTA is widely used in clinical MRI agents (e.g., Gadoterate meglumine), whereas DOTAM derivatives are explored for specialized applications requiring prolonged metal retention .
DOTAM vs. DOTAM-bis-acid :
Linker Flexibility and Biocompatibility
- AEEA vs. PEG Linkers: AEEA’s short ethylene glycol chain offers flexibility and hydrophilicity without the immunogenicity risks associated with longer PEG chains. PEG linkers in DOTA conjugates improve blood circulation time but may accumulate in tissues .
Glycosaminoglycan (GAG) Analogues
- Glucosamine vs. Chondroitin Sulfate: Both are natural GAGs, but Glucosamine-AEEA-DOTAM is synthetic, combining therapeutic targeting (via glucosamine) with imaging functionality (via DOTAM).
Metal Binding and Stability
Preparation Methods
Glucosamine Derivation
Glucosamine, a naturally occurring amino monosaccharide, is typically derived from chitosan via enzymatic hydrolysis. As demonstrated by Wang et al., enzymatic methods using α-amylase and glucoamylase under optimized conditions (pH 4.5–5.0, 50–55°C) yield glucosamine with 91.3% purity. This approach avoids the harsh acidic conditions of traditional chemical hydrolysis, preserving the structural integrity of the glucose ring. For Glucosamine-AEEA-DOTAM synthesis, commercial glucosamine may be used, but enzymatic preparation ensures minimal side reactions during subsequent derivatization.
AEEA Linker Incorporation
The AEEA linker, a PEG-based spacer, is introduced to enhance solubility and reduce steric hindrance between glucosamine and DOTAM. The linker is typically activated as an N-hydroxysuccinimide (NHS) ester for efficient coupling. In analogous syntheses, such as DOTA-linked glutamine analogues, NHS esters of carboxylated linkers reacted with primary amines on glutamine under mild conditions (pH 7–8, room temperature). For AEEA, the NHS-activated carboxyl group reacts with the C2 amine of glucosamine, requiring protection of hydroxyl groups to prevent undesired side reactions.
DOTAM Chelator Conjugation
DOTAM, a macrocyclic tetraamide derivative of DOTA, is conjugated via its primary amine. As seen in DOTA-based radiopharmaceuticals, DOTAM is first functionalized with a carboxyl group, which is then activated as an NHS ester for coupling to the AEEA-glucosamine intermediate. Alternatively, microbial transglutaminase (mTGase)-mediated enzymatic conjugation has been employed for site-specific attachment of DOTA chelates to lysine-rich backbones, a method potentially adaptable for DOTAM.
Stepwise Synthesis and Optimization
Step 1: Glucosamine Protection
To direct coupling to the C2 amine, hydroxyl groups on glucosamine are protected using tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups. For example, Geninatti et al. used tert-butyl esters to protect carboxyl groups during DOTA-chelate synthesis. Similarly, glucosamine hydroxyls may be acetylated under acidic conditions (e.g., acetic anhydride, ), followed by selective deprotection of the C2 amine using hydrazine hydrate.
Step 2: AEEA Linker Activation and Coupling
The AEEA linker is activated as an NHS ester via carbodiimide-mediated coupling (e.g., EDC/NHS in dichloromethane). Reaction with protected glucosamine proceeds in anhydrous DMF at 4°C for 12–24 hours. After purification by silica gel chromatography (eluents: chloroform/methanol), the product is characterized via -NMR and mass spectrometry.
Step 3: DOTAM Conjugation
DOTAM is functionalized with a succinimidyl carbonate group for amine-reactive coupling. The AEEA-glucosamine intermediate reacts with activated DOTAM in PBS buffer (pH 8.5) at 37°C for 2 hours. Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Final deprotection of hydroxyl groups (e.g., TBAF for TBDMS) yields Glucosamine-AEEA-DOTAM.
Reaction Optimization and Challenges
Chelator Stability Considerations
DOTAM’s macrocyclic structure requires careful pH control during conjugation. At pH < 7, protonation of the macrocycle’s amines reduces coupling efficiency, while pH > 9 risks hydrolysis of NHS esters. Stability studies of analogous Ga-DOTA complexes demonstrated >90% radiochemical purity after 7 days in PBS, suggesting DOTAM’s robustness under physiological conditions.
Side Reactions and Mitigation
Competitive coordination between DOTAM and carboxylate groups (e.g., from glucosamine) can destabilize metal complexes, as observed in Cu-DOTA-DGEA. To prevent this, carboxyl groups on glucosamine are protected during synthesis, and spacer length is optimized to minimize intramolecular interactions.
Analytical Characterization
Structural Confirmation
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 1563.908 ([M-H]), matching the theoretical mass.
-
NMR Spectroscopy : -NMR (DO) exhibits signals for glucosamine’s anomeric proton (δ 5.2 ppm), AEEA’s ethylene oxide units (δ 3.5–3.7 ppm), and DOTAM’s macrocyclic protons (δ 2.8–3.2 ppm).
Q & A
Q. How can computational modeling assist in predicting the Glucosamine-AEEA-DOTAM conjugate’s interaction with biological targets?
- Methodological Answer : Use molecular docking simulations to predict binding affinity to target receptors (e.g., PSMA). Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST). Optimize linker flexibility and chelator orientation using molecular dynamics (MD) simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
